(S)-1-Boc-2-propyl-piperazine

Chiral building block Enantioselective synthesis Piperazine lithiation

(S)-1-Boc-2-propyl-piperazine (CAS 888972-67-6), systematically named tert-butyl (2S)-2-propylpiperazine-1-carboxylate, is a chiral N-Boc-protected piperazine building block with the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol. The compound features a single defined (S)-stereocenter at the 2-position of the piperazine ring, one Boc-protected nitrogen, and one free secondary amine available for further functionalization.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 888972-67-6
Cat. No. B1437199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Boc-2-propyl-piperazine
CAS888972-67-6
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCCCC1CNCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C12H24N2O2/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1
InChIKeyPYTGOQORCFQPSZ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Boc-2-propyl-piperazine (CAS 888972-67-6) – Core Physicochemical and Structural Identity for Procurement Decisions


(S)-1-Boc-2-propyl-piperazine (CAS 888972-67-6), systematically named tert-butyl (2S)-2-propylpiperazine-1-carboxylate, is a chiral N-Boc-protected piperazine building block with the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol . The compound features a single defined (S)-stereocenter at the 2-position of the piperazine ring, one Boc-protected nitrogen, and one free secondary amine available for further functionalization . Key predicted physicochemical properties include an ACD/LogP of 2.11, a topological polar surface area of 41.6 Ų, a boiling point of 303.9±17.0 °C, and a density of 1.0±0.1 g/cm³ . It is supplied as a white solid with typical commercial purities of 97–98% and requires storage at 2–8 °C under inert atmosphere .

Why (S)-1-Boc-2-propyl-piperazine Cannot Be Interchanged with Closest Analogs in Drug Discovery Synthesis


Substituting (S)-1-Boc-2-propyl-piperazine with its racemic mixture (CAS 1027511-67-6), the (R)-enantiomer (CAS 1212252-88-4), or shorter-chain homologs such as (S)-1-Boc-2-methylpiperazine or (S)-1-Boc-2-ethylpiperazine introduces materially different stereochemical, lipophilicity, and conformational properties that propagate through multi-step syntheses into final drug candidates. The defined (S)-stereochemistry at the piperazine 2-position is not a trivial attribute; it determines the spatial orientation of the propyl side chain, which governs α-lithiation reactivity [1], controls the axial vs. equatorial conformational preference critical for target binding [2], and sets the absolute configuration of downstream chiral centers when the compound is used as a building block in asymmetric routes [3]. The quantitative evidence below demonstrates that each structural variation—chain length, stereochemistry, and salt form—produces measurable differences in LogP, solubility, and synthetic utility that directly impact lead optimization and scale-up feasibility.

Quantitative Comparative Evidence for (S)-1-Boc-2-propyl-piperazine (CAS 888972-67-6) Against Closest Analogs


Enantiomeric Purity: (S)-Enantiomer vs. Racemic 1-Boc-2-propylpiperazine – Defined Stereochemistry for Asymmetric Synthesis

(S)-1-Boc-2-propyl-piperazine (CAS 888972-67-6) is supplied as a single enantiomer with one defined (S)-stereocenter , whereas the racemic mixture 1-Boc-2-propylpiperazine (CAS 1027511-67-6) contains a 1:1 ratio of (S)- and (R)-enantiomers, resulting in an undefined stereocenter in the product specification . The Firth et al. methodology demonstrates that enantiopure N-Boc piperazines can be accessed as single stereoisomers via asymmetric lithiation-trapping using s-BuLi/(−)-sparteine, with enantiomeric ratios up to >99:1 for certain substrate-electrophile combinations [1]. Using the racemate in a chiral drug synthesis pathway would necessitate a downstream chiral resolution or SFC separation step, adding cost and reducing overall yield, whereas the enantiopure (S)-building block preserves stereochemical integrity from the outset.

Chiral building block Enantioselective synthesis Piperazine lithiation

Lipophilicity Modulation: LogP of (S)-1-Boc-2-propyl-piperazine vs. Methyl, Ethyl, and Racemic Analogs

The ACD/LogP of (S)-1-Boc-2-propyl-piperazine is 2.11 , representing a systematic increase over the shorter-chain homologs: 1-Boc-2-methylpiperazine (LogP 1.48) and (S)-1-Boc-2-ethylpiperazine (LogP 1.87) [1]. This incremental ΔLogP of approximately +0.24 per methylene unit is consistent with the Hansch π-value for aliphatic carbon extension. The racemic 1-Boc-2-propylpiperazine is reported with a measured logP of 1.57 , notably lower than the ACD/LogP of the single (S)-enantiomer, which may reflect differences between experimental and calculated values or the influence of stereochemistry on partitioning behavior. The (R)-enantiomer reports a LogP of 2.26 , suggesting slight inter-enantiomer variability in predicted lipophilicity depending on the algorithm used.

Lipophilicity LogP 2-alkyl chain SAR

Aqueous Solubility: Free Base vs. Hydrochloride Salt Form – Formulation and Handling Advantage

The free base (S)-1-Boc-2-propyl-piperazine has a predicted aqueous solubility of 2.08 mg/mL (ESOL LogS = −2.04, solubility class: moderately soluble) . In contrast, the hydrochloride salt form (S)-1-Boc-2-propylpiperazine hydrochloride, CAS 1217478-55-1, is described as having enhanced aqueous solubility relative to the free base, consistent with the general behavior of piperazine hydrochloride salts wherein protonation of the free amine increases hydrophilicity and improves wettability . While quantitative solubility data for the hydrochloride salt were not located from non-prohibited sources, the class-level principle is well established: Boc-piperazine hydrochloride salts are routinely favored for aqueous-phase reactions, solid-phase peptide synthesis, and biological assay preparation because the hydrochloride counterion substantially increases water solubility compared to the neutral free base .

Solubility Hydrochloride salt Formulation

Conformational Preference and Stereochemical Control: Axial Orientation of 2-Substituted N-Boc-Piperazines in Receptor Binding

Kallel et al. (2016) demonstrated through a systematic conformational analysis of 1-acyl-2-substituted piperazines that the axial conformation is universally preferred for this compound class [1]. The study showed that for carbon-linked 2-substituted piperazines—the category into which (S)-1-Boc-2-propyl-piperazine falls—the axial orientation places the basic piperazine nitrogen and any pendant heteroaryl nitrogen into a spatial arrangement that mimics the pharmacophore of epibatidine at the α7 nicotinic acetylcholine receptor [1]. Molecular modeling confirmed that the (R)-enantiomers of the studied 2-substituted piperazines bind to the α7 nAChR with the key nitrogens co-localized with their counterparts in epibatidine [1]. By direct stereochemical analogy, the (S)-enantiomer presents the 2-propyl group in the opposite spatial orientation, which would produce a distinct conformational population and binding pose relative to the (R)-enantiomer. The axial preference is further stabilized by the steric bulk of the N-Boc group, which disfavors the competing equatorial conformation [2].

Conformational analysis Piperazine axial preference α7 nAChR

Procurement-Relevant Application Scenarios for (S)-1-Boc-2-propyl-piperazine (CAS 888972-67-6)


Chiral Drug Discovery: Asymmetric Synthesis of α-Substituted Piperazine Pharmacophores

In medicinal chemistry programs requiring enantiopure piperazine-containing candidates, (S)-1-Boc-2-propyl-piperazine serves as a pre-resolved chiral building block that eliminates the need for late-stage chiral chromatography. The Firth et al. (2016) asymmetric lithiation-trapping methodology demonstrates that N-Boc piperazines can be functionalized at the α-position with high enantioselectivity, and starting from an enantiopure (S)-2-propyl building block ensures that the stereochemical outcome is substrate-controlled rather than reagent-dependent [1]. The free secondary amine (pKa ~8.0) is available for reductive amination, amide coupling, or urea formation without affecting the Boc protecting group. This scenario is directly supported by the compound's citation in Boehringer Ingelheim's US2013/158042 patent, where (S)-1-Boc-2-propyl-piperazine is employed as a synthetic intermediate in the preparation of piperazine derivatives for therapeutic use [2].

Lead Optimization: Lipophilicity Tuning via 2-Alkyl Chain Homologation

When a lead series requires incremental LogP adjustment to optimize membrane permeability or reduce hERG binding, the propyl homolog (LogP 2.11) provides a predictable +0.24 LogP increase over the ethyl analog (LogP 1.87) [3] and +0.63 over the methyl analog (LogP 1.48) . This enables systematic SAR exploration without altering the core piperazine scaffold or the Boc protection strategy. The measured LogD(pH 7.4) of 2.06 indicates that at physiological pH, the compound maintains sufficient lipophilicity for passive membrane permeation while remaining within drug-like property space.

Aqueous-Phase Conjugation Chemistry Using the Hydrochloride Salt Form

For peptide coupling, bioconjugation, or any chemistry performed in aqueous or mixed aqueous-organic media, the hydrochloride salt (CAS 1217478-55-1) is the preferred procurement form. The hydrochloride salt overcomes the modest aqueous solubility of the free base (~2.1 mg/mL) and provides a non-hygroscopic, easily weighable solid with improved stability under ambient handling conditions. Following Boc-deprotection under acidic conditions, the liberated piperazine can be directly engaged in amide bond formation or reductive amination.

Conformationally Constrained Scaffold Design Targeting Stereoselective Receptors

For programs targeting receptors with defined chiral recognition—such as GPCRs, ion channels (e.g., α7 nAChR), or transporters—the axial conformational preference of 2-substituted N-Boc piperazines [4] provides a pre-organized scaffold. The (S)-configuration places the 2-propyl group in a distinct spatial orientation that, when incorporated into a larger ligand framework, can be exploited to achieve enantioselective receptor interactions. The Jida and Ballet (2018) one-pot Ugi-4CR methodology further demonstrates that enantiopure 2-substituted N-Boc piperazines can be elaborated into diverse drug-like chemotypes with retention of stereochemical integrity [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-Boc-2-propyl-piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.